N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory, analgesic, antibacterial, antifungal, anthelmintic, and anticancer activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant biological activities, highlighting the broad therapeutic potential of these compounds in treating various conditions. These include cyclooxygenase inhibitors with notable COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Multifunctional Antioxidants for Age-Related Diseases
Analogues structurally similar to the query compound have been studied for their antioxidant properties, specifically targeting age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds possess free radical scavenger groups, showing efficacy in protecting cells against oxidative stress-induced damage, indicating their potential in preventive treatments for these conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Anticancer Activity
The research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines demonstrates the anticancer potential of compounds structurally related to the query molecule. These compounds have been synthesized and evaluated for their antiproliferative effect, with certain derivatives showing significant activity against various cancer cell lines, highlighting the possibility of developing new anticancer agents based on this chemical framework (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Novel HIV-1 Reverse Transcriptase Inhibitors
The synthesis and evaluation of analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for inhibition of HIV-1 reverse transcriptase (RT) activity demonstrate the compound's potential as a base structure for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research underlines the therapeutic applications of such compounds in antiviral treatments, showcasing their ability to offer significant improvements over existing treatments for HIV (Romero et al., 1994).
Potential for Atrial Fibrillation Treatment
Exploratory studies into compounds with similar structural characteristics have reviewed their antiarrhythmic activity, particularly for the treatment of atrial fibrillation. This includes evidence from both pre-clinical and clinical studies suggesting potential atrio-selectivity, warranting further investigation into these compounds as novel pharmacological approaches for managing atrial fibrillation (Hancox & Doggrell, 2010).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-8-9-19(2)20(14-18)28-24(31)16-33-25-15-23(26-17-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)32-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCMQNSQRVDIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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